N-(sec-butyl)-4-(4-morpholinyl)benzamide
Description
Contextualization within the Broader Field of Benzamide (B126) Derivatives Research
Benzamide and its derivatives are a well-established class of compounds that have been the subject of extensive study in medicinal chemistry and materials science. researchgate.net The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide group, serves as a versatile template for the development of new chemical entities with a wide array of biological activities. researchgate.net Researchers have synthesized and evaluated numerous benzamide derivatives for their potential as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. nanobioletters.com
The versatility of the benzamide core allows for modifications at both the amide nitrogen (N-substitution) and on the phenyl ring. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile. The study of N-(sec-butyl)-4-(4-morpholinyl)benzamide fits within this broader context of exploring the structure-activity relationships (SAR) of novel benzamide derivatives. nih.gov
Rationale for Academic Investigation of the this compound Scaffold
The academic rationale for investigating the this compound scaffold is rooted in the known properties and significance of its constituent parts: the N-sec-butyl group and the 4-morpholinyl substituent.
The N-sec-butyl Group: The nature of the alkyl substituent on the amide nitrogen (the N-alkyl group) can significantly impact the biological activity of benzamide derivatives. nih.govfrontiersin.org The sec-butyl group is a chiral, non-polar moiety that can influence how the molecule fits into the binding pocket of a protein or enzyme. The size, shape, and lipophilicity of the sec-butyl group can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Investigating the impact of the sec-butyl group in this specific scaffold contributes to a deeper understanding of the SAR of N-alkylbenzamides. nih.govfrontiersin.org
Interactive Data Table: Properties of Constituent Moieties
| Moiety | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |
| sec-Butylamine (B1681703) | C4H11N | 73.14 | Chiral primary amine |
| Morpholine (B109124) | C4H9NO | 87.12 | Heterocyclic amine, polar |
| Benzoic Acid | C7H6O2 | 122.12 | Carboxylic acid |
Historical Development and Significance of Related Chemical Entities in Research Contexts
The history of benzamide derivatives is intertwined with the development of synthetic organic chemistry and medicinal chemistry. The first synthetic drug, chloral (B1216628) hydrate, was discovered in 1869, marking a shift towards the laboratory synthesis of therapeutic agents. nih.gov The late 19th and early 20th centuries saw the rise of the pharmaceutical industry, with many early companies emerging from the synthetic dye industry. nih.gov
Early research into simple aromatic compounds derived from coal tar led to the discovery of the first analgesics and antipyretics. nih.gov While the specific history of this compound is not documented, the synthesis of benzamides, in general, has been a fundamental reaction in organic chemistry for over a century. The amidation of benzoic acid derivatives is a common method for creating the amide bond. nih.gov
The significance of related chemical entities is substantial. For instance, the discovery of the biological activities of various substituted benzamides has led to the development of numerous drugs. These compounds have found applications in diverse therapeutic areas, highlighting the importance of continued research into novel benzamide structures. researchgate.net The systematic exploration of different substituents on the benzamide scaffold, such as the morpholine and sec-butyl groups in the case of the title compound, is a continuation of this long-standing research tradition aimed at discovering new molecules with unique and useful properties.
Structure
3D Structure
Properties
IUPAC Name |
N-butan-2-yl-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-12(2)16-15(18)13-4-6-14(7-5-13)17-8-10-19-11-9-17/h4-7,12H,3,8-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZALIIOOPXTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for N Sec Butyl 4 4 Morpholinyl Benzamide
Established Synthetic Pathways for the Benzamide (B126) Core Structure
The formation of the amide bond is a cornerstone of organic chemistry, and numerous methods have been developed for the synthesis of the benzamide core. researchgate.netyoutube.com Traditionally, this involves the coupling of a carboxylic acid with an amine, often requiring the pre-activation of the carboxylic acid moiety to enhance its reactivity toward the amine nucleophile. researchgate.net
Common strategies for synthesizing the benzamide core include:
Acyl Chloride Method : A widely used and reliable method involves converting a benzoic acid derivative into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the benzamide. This method is often high-yielding but can be sensitive to moisture and may not be suitable for substrates with acid-sensitive functional groups. nanobioletters.com
Carbodiimide Coupling : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently used to facilitate the direct coupling of a carboxylic acid and an amine. nih.gov These reagents activate the carboxyl group, forming an O-acylisourea intermediate that is then attacked by the amine. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to suppress side reactions and improve yields. nih.gov
Other Coupling Reagents : A variety of other coupling reagents have been developed, including phosphonium-based reagents (e.g., BOP, PyBOP) and uronium-based reagents (e.g., HBTU, HATU). These reagents offer different reactivity profiles and can be selected based on the specific substrates and desired reaction conditions.
Direct Thermal Amidation : In some cases, direct reaction between a carboxylic acid and an amine at high temperatures can produce amides, though this method often requires harsh conditions and can lead to side products. A variation involves heating benzoic acid with urea, which decomposes to generate ammonia (B1221849) or isocyanate species in situ, leading to the formation of benzamide. youtube.com
These foundational methods provide a versatile toolbox for constructing the central amide linkage in N-(sec-butyl)-4-(4-morpholinyl)benzamide.
Regioselective Functionalization at the 4-Position of the Phenyl Ring
The synthesis of the target compound requires the specific placement of the morpholinyl and N-(sec-butyl)amide groups at the 1- and 4-positions of the benzene (B151609) ring. This can be achieved by starting with a pre-functionalized benzene ring or by introducing the substituents sequentially.
The introduction of the morpholine (B109124) group at the para-position of the benzamide precursor is typically achieved through nucleophilic aromatic substitution (SNAr). This reaction generally requires an electron-withdrawing group (EWG) positioned ortho or para to a leaving group (such as a halogen) on the aromatic ring to activate the substrate.
A common synthetic route starts with 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile. The strong electron-withdrawing nature of the nitrile group activates the para-position towards nucleophilic attack by morpholine. The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF at elevated temperatures. The resulting 4-(morpholin-4-yl)benzonitrile can then be hydrolyzed under acidic or basic conditions to yield 4-(morpholin-4-yl)benzoic acid, a key intermediate for the final amidation step. researchgate.net
Table 1: Representative Reaction for Introduction of 4-Morpholinyl Moiety
| Starting Material | Reagent | Product | Notes |
|---|---|---|---|
| 4-Chlorobenzonitrile | Morpholine, NaOH | 4-(Morpholin-4-yl)benzonitrile | The nitrile is subsequently hydrolyzed to the carboxylic acid. researchgate.net |
The N-(sec-butyl) group is introduced via the formation of the amide bond. The most straightforward approach involves the reaction of a 4-(4-morpholinyl)benzoyl derivative with sec-butylamine (B1681703). google.com
Two primary pathways are employed:
Starting from 4-(4-morpholinyl)benzoic acid : The pre-formed 4-(4-morpholinyl)benzoic acid is activated using standard coupling reagents (e.g., EDCI/HOBt) or converted to its acyl chloride. nih.gov The activated intermediate is then treated with sec-butylamine to yield the final product, this compound.
Sequential Amination : An alternative route starts with a di-substituted benzene, such as 4-fluorobenzoyl chloride. The acyl chloride first reacts with sec-butylamine to form N-(sec-butyl)-4-fluorobenzamide. Subsequently, the fluorine atom is displaced by morpholine via a nucleophilic aromatic substitution reaction to afford the target compound.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction conditions. Key parameters that influence the outcome of the amide bond formation step include the choice of solvent, temperature, coupling reagents, and base. numberanalytics.com
Systematic screening of these variables is crucial. numberanalytics.com For instance, in carbodiimide-mediated coupling reactions, polar aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are commonly used. nih.gov The reaction temperature is typically kept low (e.g., 0 °C) initially to control the rate of activation and then allowed to warm to room temperature. nanobioletters.com The choice and stoichiometry of the base (e.g., triethylamine, N,N-diisopropylethylamine) can also significantly impact the reaction by neutralizing acid byproducts and preventing unwanted side reactions.
Table 2: Factors for Optimization in Amide Coupling Reactions
| Parameter | Common Options | Impact on Reaction |
|---|---|---|
| Solvent | DCM, DMF, THF | Influences solubility of reactants and stability of intermediates. numberanalytics.com |
| Temperature | 0 °C to Room Temp | Affects reaction rate and can control the formation of side products. numberanalytics.com |
| Coupling Reagent | EDCI, DCC, HATU | Determines the activation mechanism and efficiency. |
| Additives | HOBt, HOAt | Suppress racemization (if applicable) and improve yield. nih.gov |
| Base | Et₃N, DIPEA | Neutralizes acidic byproducts, can affect reaction rate. |
Novel Synthetic Approaches and Catalyst Applications in Benzamide Synthesis
Recent advances in organic synthesis have introduced innovative methods and catalysts for amide bond formation that offer milder conditions, higher efficiency, and improved sustainability compared to traditional approaches. researchgate.netresearchgate.net
Catalytic Amidation : Various metal and non-metal catalysts have been developed for the direct amidation of carboxylic acids. For example, boric acid can catalyze the reaction between benzoic acids and amines or urea, providing a more environmentally friendly alternative to stoichiometric activating agents. youtube.com Nanocatalysts, such as those based on copper and cobalt supported on graphene oxide, have also shown high efficiency in promoting amide formation. researchgate.net
Photocatalysis : Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. rsc.org Photocatalytic methods can be applied to the synthesis of benzamide derivatives under exceptionally mild conditions, sometimes using water as a solvent. These methods often proceed through radical intermediates, offering alternative reaction pathways and selectivities. rsc.org
Ultrasonic and Microwave Irradiation : The use of non-conventional energy sources like ultrasound and microwave irradiation can significantly accelerate reaction rates and improve yields in benzamide synthesis. researchgate.net For instance, the direct condensation of benzoic acids and amines can be efficiently performed under ultrasonic irradiation in the presence of a reusable solid acid catalyst. researchgate.net
These modern techniques provide powerful alternatives for the synthesis of this compound, potentially leading to more efficient and greener manufacturing processes.
Design and Synthesis of this compound Analogues for Structure-Activity Profiling
The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.net The design and synthesis of analogues of this compound are crucial for exploring structure-activity relationships (SAR) and optimizing properties for potential therapeutic applications. nih.govnih.gov
SAR studies involve systematically modifying different parts of the lead molecule:
Variation of the N-Alkyl Substituent : The sec-butyl group can be replaced with other alkyl or cycloalkyl groups (e.g., n-butyl, isobutyl, tert-butyl, cyclohexyl) to probe the steric and electronic requirements of the binding pocket. researchgate.netnih.gov Aromatic or heteroaromatic rings can also be introduced.
Modification of the 4-Position Substituent : The morpholine ring is a common hydrogen bond acceptor. Analogues can be synthesized by replacing it with other cyclic amines like piperidine (B6355638), piperazine (B1678402), or thiomorpholine (B91149) to evaluate the impact of ring size, heteroatom identity, and basicity. researchgate.netresearchgate.net
Substitution on the Phenyl Ring : Additional substituents (e.g., halogens, methyl, methoxy (B1213986) groups) can be introduced onto the central phenyl ring to alter the molecule's electronic properties, lipophilicity, and metabolic stability.
The synthesis of these analogues generally follows the same fundamental pathways described previously. For example, a library of compounds can be generated by reacting 4-(4-morpholinyl)benzoic acid with a diverse set of primary and secondary amines. nanobioletters.com Alternatively, various substituted benzoic acids can be coupled with sec-butylamine. The biological activity of these synthesized analogues is then evaluated, providing valuable data to guide further drug design efforts. nih.govnih.gov
Modifications at the N-Acyl Substituent
The N-acyl portion of the benzamide, specifically the sec-butyl group, plays a significant role in defining the steric and lipophilic character of the molecule. Modifications at this position are a primary strategy to explore structure-activity relationships (SAR). The synthetic approach to generating derivatives at this position is straightforward, typically involving the reaction of 4-(4-morpholinyl)benzoyl chloride with a diverse library of primary and secondary amines. This allows for the introduction of a wide array of substituents in place of the sec-butyl group.
Research into N-substituted benzamides demonstrates that variations in the N-alkyl or N-aryl substituent can profoundly influence biological activity. The size, shape, and flexibility of this substituent can affect how the molecule binds to its biological target. For instance, replacing the sec-butyl group with other aliphatic chains (linear, branched, or cyclic) or with aromatic moieties can alter potency and selectivity. Studies on analogous N-substituted heterocyclic compounds have shown that even subtle changes, such as modifying the length of an alkyl chain or introducing a benzyl (B1604629) group, can lead to significant changes in efficacy frontiersin.org. The general synthetic route allows for the creation of a library of compounds to probe these interactions systematically.
Table 1: Representative Modifications at the N-Acyl Substituent
| Original Substituent | Modified Substituent | Rationale for Modification | General Synthetic Method |
|---|---|---|---|
| sec-Butyl | n-Butyl | Investigate effect of linear vs. branched alkyl chain | Acylation of n-butylamine with 4-(4-morpholinyl)benzoyl chloride |
| sec-Butyl | Cyclohexyl | Introduce a bulky, conformationally restricted aliphatic ring | Acylation of cyclohexylamine (B46788) with 4-(4-morpholinyl)benzoyl chloride |
| sec-Butyl | Benzyl | Introduce an aromatic ring to explore potential π-stacking interactions | Acylation of benzylamine (B48309) with 4-(4-morpholinyl)benzoyl chloride |
Substituent Variations on the Phenyl Ring
The central phenyl ring serves as the scaffold connecting the N-acyl and morpholine moieties. Introducing substituents onto this ring is a critical strategy for modulating the electronic properties, lipophilicity, and metabolic stability of the compound. The synthesis of these derivatives typically begins with a substituted 4-fluorobenzonitrile, which is then carried through the synthetic sequence of morpholine addition, hydrolysis to the benzoic acid, conversion to the acid chloride, and final amidation with sec-butylamine.
The nature and position of the substituent on the phenyl ring can have a dramatic impact on the compound's activity. Structure-activity relationship studies on similar benzamide series have shown that the introduction of electron-withdrawing groups, such as chloro or nitro, can significantly decrease antiproliferative activity in certain cancer cell lines nih.gov. Conversely, other functional groups like methoxy or methyl have been shown to enhance the antimetastatic and anticancer effects of different scaffolds, with their specific position on the ring being a crucial determinant of their effectiveness nih.gov. Therefore, derivatization of the phenyl ring allows for the exploration of how electronic and steric factors influence the molecule's biological profile.
Table 2: Representative Substituent Variations on the Phenyl Ring
| Parent Structure | Modified Structure (Example Substituent) | Rationale for Modification | General Synthetic Approach |
|---|---|---|---|
| Unsubstituted Phenyl | 2-Chloro-phenyl | Evaluate the effect of an electron-withdrawing group (EWG) at the ortho position | Start from 4-fluoro-3-chlorobenzonitrile |
| Unsubstituted Phenyl | 3-Methoxy-phenyl | Evaluate the effect of an electron-donating group (EDG) at the meta position | Start from 4-fluoro-2-methoxybenzonitrile |
| Unsubstituted Phenyl | 2-Methyl-phenyl | Investigate steric and electronic effects of a small alkyl group | Start from 4-fluoro-3-methylbenzonitrile |
Alterations to the Morpholine Moiety
The morpholine ring is a common heterocycle in medicinal chemistry, often included to improve aqueous solubility and pharmacokinetic properties. However, it can also be a site of metabolic liability enamine.net. Altering this moiety by replacing it with bioisosteres is a key strategy to enhance metabolic stability, modify basicity, and explore new interactions with biological targets enamine.netnih.gov.
The most common replacements for a morpholine ring are other saturated heterocycles like piperidine and piperazine nih.gov. The synthesis of these analogs involves the nucleophilic aromatic substitution of a 4-halobenzonitrile with the desired heterocycle (e.g., piperidine or a protected piperazine), followed by the same subsequent steps of hydrolysis, acylation, and amidation. Replacing the morpholine oxygen with a nitrogen atom (piperazine) introduces a basic center that can be further functionalized, offering another handle for derivatization researchgate.net. Substituting morpholine with a carbocycle like piperidine removes the heteroatom in the 4-position, which can alter hydrogen bonding capacity and metabolic profile. These modifications are fundamental in drug design for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound.
Table 3: Representative Alterations to the Morpholine Moiety
| Original Moiety | Modified Moiety | Rationale for Modification | General Synthetic Approach |
|---|---|---|---|
| Morpholine | Piperidine | Evaluate effect of removing the ring oxygen; alter H-bonding and lipophilicity | Nucleophilic substitution using piperidine on a 4-halobenzonitrile precursor |
| Morpholine | Piperazine | Introduce a second basic nitrogen for potential salt formation and further derivatization | Nucleophilic substitution using a protected piperazine (e.g., Boc-piperazine) |
| Morpholine | N-Methylpiperazine | Increase basicity and explore steric effects at the distal nitrogen | Nucleophilic substitution using N-methylpiperazine |
Advanced Structural Characterization and Computational Chemical Analysis of N Sec Butyl 4 4 Morpholinyl Benzamide
Spectroscopic Analysis for Confirmation of Molecular Architecture
Spectroscopic techniques are fundamental in verifying the molecular framework of N-(sec-butyl)-4-(4-morpholinyl)benzamide, with each method providing unique insights into its constituent parts.
High-resolution NMR spectroscopy serves as the cornerstone for elucidating the covalent framework of this compound by mapping the chemical environments of its hydrogen and carbon atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the central benzamide (B126) ring would appear as two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the morpholine (B109124) ring would likely present as two multiplets around δ 3.8 ppm (for protons adjacent to the oxygen) and δ 3.3 ppm (for protons adjacent to the nitrogen). The sec-butyl group would display a complex pattern: a multiplet for the single methine proton (CH) attached to the amide nitrogen, two diastereotopic multiplets for the methylene (B1212753) protons (CH₂), and a triplet for the terminal methyl group (CH₃). The N-H proton of the amide would appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. The carbonyl carbon of the amide group is expected to have a characteristic signal in the range of δ 165-170 ppm. The aromatic carbons would show four distinct signals, with the carbon attached to the morpholine group and the carbon attached to the amide group having unique chemical shifts. The carbons of the morpholine ring would appear around δ 66 ppm (C-O) and δ 48 ppm (C-N). The four carbons of the sec-butyl group would also be resolved into distinct signals.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would be employed to establish proton-proton coupling networks, for instance, confirming the connectivity within the sec-butyl group and the coupling between adjacent aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning proton signals to their directly attached carbons and for mapping long-range (2-3 bond) C-H correlations, respectively. This would definitively link the sec-butyl group to the amide nitrogen and the morpholine group to the C4 position of the benzamide ring.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Amide Carbonyl (C=O) | N/A | ~167 |
| Aromatic CH (ortho to C=O) | ~7.7 (d) | ~129 |
| Aromatic CH (ortho to morpholine) | ~6.9 (d) | ~113 |
| Aromatic C (ipso to C=O) | N/A | ~125 |
| Aromatic C (ipso to morpholine) | N/A | ~153 |
| Morpholine O-CH₂ | ~3.8 (t) | ~66 |
| Morpholine N-CH₂ | ~3.3 (t) | ~48 |
| Amide N-H | Variable (broad s) | N/A |
| sec-Butyl N-CH | ~4.1 (m) | ~48 |
| sec-butyl CH₂ | ~1.5 (m) | ~29 |
| sec-butyl CH₃ (on CH) | ~1.2 (d) | ~20 |
| sec-butyl CH₃ (terminal) | ~0.9 (t) | ~10 |
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺). This allows for the determination of the molecular formula (C₁₅H₂₂N₂O₂) with high confidence, a critical step in structural confirmation.
The calculated exact mass of the protonated molecule is a key data point for identification.
Molecular Weight and Formula
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₅H₂₂N₂O₂ | 262.35 |
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. Characteristic fragmentation would likely involve the cleavage of the amide bond, loss of the sec-butyl group, or fragmentation of the morpholine ring, providing further structural evidence and aiding in the differentiation from potential isomers.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several key absorption bands. A strong band around 1630-1650 cm⁻¹ would be attributed to the C=O stretching vibration of the secondary amide (Amide I band). nih.govnih.gov The N-H stretching vibration should appear as a sharp band in the region of 3300-3500 cm⁻¹. The C-N stretching of the amide and the morpholine amine will be present in the 1200-1400 cm⁻¹ region. The characteristic C-O-C asymmetric stretching of the morpholine ether linkage would be visible near 1115 cm⁻¹. Aromatic C-H stretching bands would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the sec-butyl and morpholine groups would appear just below 3000 cm⁻¹.
Key Predicted Vibrational Frequencies
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Amide C=O | Stretch (Amide I) | 1630 - 1650 |
| Aromatic C=C | Stretch | 1580 - 1610 |
| Amide N-H | Bend (Amide II) | 1510 - 1550 |
| Morpholine C-O-C | Asymmetric Stretch | ~1115 |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related benzamide structures allows for a robust prediction of its solid-state characteristics. researchgate.netnih.gov
Quantum Chemical Calculations and Molecular Modeling
Computational chemistry offers powerful tools to investigate molecular properties that can be difficult to measure experimentally, such as the relative energies of different conformations. nih.gov
The flexibility of the sec-butyl group and potential rotation around the C(O)-N amide bond and the Ar-N(morpholine) bond mean that this compound can exist in multiple conformations. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to explore the potential energy surface of the molecule. nih.govresearchgate.net
Such an analysis would involve systematically rotating key dihedral angles to identify low-energy conformers. A primary focus would be the rotational barrier around the amide C-N bond, which determines the relative stability of the cis and trans amide conformations. For secondary amides, the trans conformation is typically significantly more stable. Further calculations would explore the rotational preferences of the sec-butyl group and the morpholine ring relative to the central benzamide core to identify the global energy minimum structure. These calculations provide insight into the molecule's preferred shape in the gas phase or in solution, which can be correlated with the spectroscopic data. nih.govnih.gov
Electronic Structure and Reactivity Descriptors (e.g., frontier orbitals, charge distribution)
A detailed investigation into the electronic properties of this compound would likely be conducted using Density Functional Theory (DFT). Such an analysis would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, the spatial distribution of these orbitals would be visualized to identify the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO). This information is fundamental to understanding its interaction with other chemical species.
The charge distribution across the molecule would be analyzed through methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This would reveal the partial atomic charges on each atom, highlighting the electrophilic and nucleophilic centers within the molecule. A Molecular Electrostatic Potential (MEP) map would also be generated to visually represent the charge distribution, providing insights into regions susceptible to electrophilic and nucleophilic attack.
Prediction of Spectroscopic Parameters from Theoretical Models
Computational models are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations could predict its vibrational (infrared and Raman) spectra. By calculating the vibrational frequencies and intensities, researchers can assign the observed experimental spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of its various bonds.
Similarly, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) could be calculated. These theoretical shifts, when compared with experimental data, can aid in the definitive structural elucidation of the molecule.
Electronic absorption spectra (UV-Vis) could also be simulated using Time-Dependent DFT (TD-DFT) to predict the electronic transitions and the corresponding absorption wavelengths. This would provide insight into the molecule's chromophoric properties.
Dynamic Simulations and Molecular Dynamics Studies for Conformational Space Exploration
To understand the flexibility and conformational preferences of this compound, molecular dynamics (MD) simulations would be a powerful tool. These simulations model the atomic motions of the molecule over time, providing a detailed picture of its dynamic behavior.
MD studies would allow for the exploration of the molecule's conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is particularly important for a molecule with flexible components like the sec-butyl and morpholine groups. The results of such simulations can be presented as Ramachandran-like plots for relevant dihedral angles to visualize the allowed and disallowed conformational regions.
By analyzing the trajectories from MD simulations, various properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the structural stability and the flexibility of different parts of the molecule.
Mechanistic Investigations and Molecular Target Engagement of N Sec Butyl 4 4 Morpholinyl Benzamide in Biological Research Systems in Vitro and Non Clinical in Vivo Models
Identification of Potential Biological Targets through Ligand-Based and Structure-Based Approaches
There is no publicly available research that identifies the potential biological targets of N-(sec-butyl)-4-(4-morpholinyl)benzamide using either ligand-based or structure-based computational approaches. While the benzamide (B126) and morpholine (B109124) moieties are present in various biologically active molecules, specific predictions or experimental validations for this compound are not documented in the scientific literature.
In Vitro Biochemical Assays for Target Binding and Functional Modulation
No published studies were found that describe the in vitro biochemical profiling of this compound.
Enzyme Inhibition Kinetics and Mechanism
Data regarding the inhibitory activity of this compound against any specific enzyme, including parameters such as IC₅₀, Kᵢ, or the mechanism of inhibition (e.g., competitive, non-competitive), are not available in the peer-reviewed literature.
Receptor Binding Affinity and Selectivity Profiling
There are no accessible reports detailing the receptor binding affinity (e.g., K_d, K_i) or selectivity of this compound for any panel of biological receptors.
Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))
Direct experimental evidence of the binding interaction between this compound and any protein target is not documented. Consequently, there are no available kinetic (k_a, k_d) or thermodynamic (ΔH, ΔS) data from techniques such as SPR or ITC.
Cellular Assays for Investigating Intracellular Pathways and Target Engagement (Excluding Therapeutic Efficacy)
Investigations into the effects of this compound on cellular pathways or its ability to engage with intracellular targets have not been reported in the scientific literature.
Cell-Free and Cell-Based Reporter Assays
There is no information available from cell-free or cell-based reporter assays that would indicate the modulation of any specific signaling pathway or transcriptional activity by this compound.
Fluorescent Probe Development for this compound Target Visualization
There is no available scientific literature describing the development or use of fluorescent probes specifically designed for the visualization of this compound's biological targets. Research in the broader field of chemical biology has produced a variety of fluorescent probes for different molecular targets, but none have been explicitly reported for this compound. The general principles of fluorescent probe design often involve conjugating a fluorophore to a molecule known to bind a specific target, a process that has not been documented for this compound.
Investigations in Non-Human Organismal Models for Mechanistic Elucidation (Excluding Therapeutic Efficacy or Safety)
No studies published in the accessible scientific literature detail investigations of this compound in non-human organismal models for the purpose of mechanistic elucidation. While animal models are standard in preclinical research to understand a compound's mechanism of action, no such research has been reported for this specific benzamide derivative.
Pharmacodynamic Marker Identification in Research Models
There is no information available from published research on the identification of pharmacodynamic markers for this compound in any research models. The identification of pharmacodynamic markers, which are used to measure the biological effect of a compound on its target, is a critical step in drug development and mechanistic studies. However, for this particular compound, no such markers have been described in the scientific literature.
Target Occupancy Studies in Animal Models for Mechanistic Research
No target occupancy studies for this compound in animal models for mechanistic research have been reported in the scientific literature. Target occupancy assays are crucial for confirming that a compound is engaging its intended molecular target in a living organism. The absence of such studies indicates a gap in the understanding of this compound's in vivo behavior and mechanism of action.
Structure Activity Relationship Sar and Structure Target Relationship Str Studies of N Sec Butyl 4 4 Morpholinyl Benzamide Analogues
Systematic Exploration of the N-(sec-butyl)-4-(4-morpholinyl)benzamide Chemical Space
The systematic exploration of the chemical space around this compound involves the synthesis and biological evaluation of a library of analogues. This process is typically divided by systematically modifying different regions of the molecule: the N-alkyl substituent, the central benzamide (B126) core, and the 4-position substituent.
Modification of the N-Alkyl Group: The sec-butyl group in the parent compound is a key hydrophobic moiety. Its size, shape, and stereochemistry can significantly impact binding affinity and selectivity. Homologation, or the systematic increase in chain length, is a common starting point. drugdesign.org For instance, replacing the sec-butyl group with smaller (e.g., isopropyl, n-propyl) or larger (e.g., isobutyl, n-butyl, pentyl) alkyl groups can probe the size of the hydrophobic pocket in the target protein. drugdesign.org Furthermore, introducing branching or cyclization (e.g., cyclopropyl, cyclopentyl) can provide insights into the conformational constraints of the binding site. The stereochemistry of the sec-butyl group is also a critical factor, and separating and testing the individual (S)- and (R)-enantiomers can reveal stereospecific interactions with the target. nih.gov
Table 1: Illustrative SAR of N-Alkyl Group Modifications
| Compound ID | N-Substituent | Target Affinity (IC₅₀, nM) | Rationale for Modification |
|---|---|---|---|
| 1a | n-propyl | 85 | Assess effect of smaller, linear alkyl chain. drugdesign.org |
| 1b | iso-propyl | 70 | Introduce branching near the amide. |
| Parent | sec -butyl | 50 | Reference compound. |
| 1c | (S)-sec-butyl | 45 | Investigate stereospecificity. nih.gov |
| 1d | (R)-sec-butyl | 150 | Investigate stereospecificity. nih.gov |
| 1e | n-butyl | 95 | Assess effect of increased chain length. drugdesign.org |
Note: Data are hypothetical and for illustrative purposes based on general SAR principles.
Modification of the Benzamide Core: The central phenyl ring and the amide linkage are pivotal for the structural integrity of the molecule. Substitutions on the phenyl ring can modulate electronic properties, solubility, and potential interactions with the target. For example, introducing small electron-withdrawing (e.g., fluoro, chloro) or electron-donating (e.g., methyl, methoxy) groups at various positions (ortho, meta, para) can fine-tune the molecule's properties. nih.gov The amide bond itself can be replaced by bioisosteres, such as a reverse amide or a thioamide, to explore alternative hydrogen bonding patterns and metabolic stability. researchgate.net
Modification of the 4-Position Substituent: The morpholine (B109124) ring at the 4-position of the benzamide is a polar, heterocyclic moiety that likely contributes to solubility and can form hydrogen bonds. Systematic exploration of this region involves replacing the morpholine with other cyclic amines of varying ring size and basicity, such as piperidine (B6355638), piperazine (B1678402), or pyrrolidine. Each of these changes alters the geometry and hydrogen bonding capacity of the molecule. Furthermore, substitutions on the morpholine ring itself could probe for additional interactions with the target.
A comprehensive SAR investigation combines these modifications to build a detailed picture of the molecular features required for optimal activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Target Modulation
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. researchgate.net For a series of this compound analogues, a 3D-QSAR model can be developed to guide the design of new, more potent compounds. acs.orgresearchgate.net
The process begins with a dataset of synthesized analogues and their corresponding biological activities (e.g., IC₅₀ values), which are typically converted to a logarithmic scale (pIC₅₀). nih.gov The 3D structures of these molecules are then aligned based on a common scaffold. nih.gov Using computational methods, various molecular descriptors are calculated, such as steric (shape), electrostatic (charge distribution), and hydrophobic fields.
Statistical methods, such as Partial Least Squares (PLS) regression, are then used to generate a QSAR equation that links these descriptors to the observed biological activity. The predictive power of the model is assessed using statistical parameters like the squared correlation coefficient (r²) for the training set and the cross-validated squared correlation coefficient (q²) for a test set of compounds not used in model generation. researchgate.net A reliable QSAR model will have high r² and q² values, indicating a strong correlation and good predictive ability. researchgate.net
The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions where modifications to the molecular structure are predicted to increase or decrease activity. For example, a map might show:
Green contours: Regions where bulky, steric groups are favored.
Yellow contours: Regions where steric bulk is disfavored.
Blue contours: Regions where positive electrostatic potential (e.g., from an electron-poor group) is favorable.
Red contours: Regions where negative electrostatic potential (e.g., from an electron-rich group or hydrogen bond acceptor) is favorable.
By interpreting these maps, medicinal chemists can prioritize the synthesis of new analogues that are predicted to have improved target modulation.
Ligand Efficiency and Lipophilic Efficiency Analysis in the Benzamide Series
As chemists modify a lead compound to improve potency, there is often a concurrent increase in molecular weight and lipophilicity, which can negatively impact drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are metrics used to assess the quality of a compound, ensuring that gains in potency are not achieved at the expense of undesirable physicochemical properties. researchgate.netresearchgate.net
Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. wikipedia.org It is calculated as: LE = (1.37 * pIC₅₀) / N where N is the number of heavy atoms. nih.gov LE helps to identify compounds that have a good balance between size and potency. nih.gov
Lipophilic Efficiency (LLE) , also known as LipE, relates potency to lipophilicity (typically measured as logP or logD). researchgate.net It is calculated as: LLE = pIC₅₀ - logP LLE provides a measure of how effectively a compound utilizes its lipophilicity to achieve its potency. researchgate.net Higher LLE values are generally desirable, as they suggest that potency is derived from specific, optimized interactions rather than non-specific hydrophobic effects. researchgate.net
Table 2: Illustrative LE and LLE Analysis for Benzamide Analogues
| Compound ID | pIC₅₀ | MW ( g/mol ) | Heavy Atoms (N) | logP | LE | LLE |
|---|---|---|---|---|---|---|
| Parent | 7.30 | 276.36 | 20 | 2.8 | 0.50 | 4.5 |
| 2a | 7.52 | 353.47 | 25 | 4.1 | 0.41 | 3.42 |
| 2b | 7.85 | 304.38 | 22 | 3.1 | 0.49 | 4.75 |
Note: Data are hypothetical and for illustrative purposes. pIC₅₀ is the negative logarithm of the IC₅₀ in molar. MW is molecular weight.
In an optimization program for this compound analogues, chemists would track LE and LLE. A compound like 2b would be of high interest because it shows an increase in potency and LLE compared to the parent compound, suggesting an efficient improvement. Conversely, compound 2a shows increased potency but at the cost of a significant drop in LLE, indicating a less efficient use of its added lipophilicity. Compound 2c demonstrates a "potency cliff" where a large increase in size and lipophilicity leads to a decrease in activity and poor efficiency metrics.
Conformational Flexibility and Its Impact on Target Binding
The ability of a molecule to adopt different three-dimensional shapes, known as conformational flexibility, is a critical determinant of its interaction with a biological target. japtamers.co.uknih.gov For this compound, the rotatable bonds—such as the amide bond, the bond connecting the phenyl ring to the morpholine, and the bonds within the sec-butyl group—allow the molecule to exist in an ensemble of different conformations.
The "bioactive conformation" is the specific 3D arrangement that the molecule adopts when it binds to its target. This may or may not be the lowest energy conformation in solution. nih.gov Understanding the conformational preferences of this compound and its analogues is essential for rational drug design.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular dynamics (MD) simulations are used to study conformational flexibility. mdpi.com NMR can provide information about the average conformation in solution, while MD simulations can explore the dynamic movements of the molecule over time, revealing the accessible conformational states and the energy barriers between them. nih.gov
For example, the relative orientation of the morpholine ring with respect to the benzamide plane could be crucial for binding. If the bioactive conformation requires a specific torsion angle that is energetically unfavorable, the compound will pay an energetic penalty to adopt this conformation, resulting in weaker binding affinity. By designing more rigid analogues that are "pre-organized" in the bioactive conformation, it is possible to improve potency. nih.gov However, excessive rigidity can also be detrimental, as some degree of flexibility may be required for the ligand to adapt to induced-fit changes in the target's binding site. nih.gov
Pharmacophore Development for this compound Analogues
A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific target. nih.gov It does not represent a real molecule but rather the spatial arrangement of essential interaction points. For a series of active this compound analogues, a pharmacophore model can be developed to guide the discovery of novel scaffolds with the same biological activity. researchgate.net
Based on the structure of the parent compound and the SAR data from its analogues, a hypothetical pharmacophore model would likely include the following features:
A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor.
A Hydrogen Bond Donor (HBD): The N-H of the amide group is a key hydrogen bond donor.
A Hydrophobic/Aromatic Feature (HY/AR): The central phenyl ring provides a hydrophobic and potentially aromatic interaction site.
A Hydrophobic Feature (HY): The sec-butyl group represents a distinct hydrophobic region.
A Hydrogen Bond Acceptor/Polar Feature: The oxygen atom of the morpholine ring can act as another hydrogen bond acceptor, and the entire ring contributes a polar feature.
Table 3: Key Pharmacophoric Features of this compound
| Feature | Molecular Moiety | Type of Interaction |
|---|---|---|
| HBA 1 | Amide Carbonyl (C=O) | Hydrogen Bond |
| HBD 1 | Amide Amine (N-H) | Hydrogen Bond |
| AR 1 | Phenyl Ring | Aromatic/Hydrophobic |
| HY 1 | sec-butyl Group | Hydrophobic |
This model, once validated, can be used for ligand-based virtual screening of large chemical databases to identify new and structurally diverse compounds that match the pharmacophoric features and are therefore likely to be active at the same target. nih.gov
Advanced Analytical Method Development for Research Applications of N Sec Butyl 4 4 Morpholinyl Benzamide
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is an indispensable tool for separating N-(sec-butyl)-4-(4-morpholinyl)benzamide from impurities, starting materials, and byproducts. The choice between liquid and gas chromatography is primarily determined by the volatility and thermal stability of the analytes.
For non-volatile compounds like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purity assessment and quantification. omicsonline.org The development of an effective HPLC method involves the systematic optimization of the stationary phase, mobile phase composition, flow rate, and detector settings to achieve optimal separation and sensitivity. wjpr.net
A typical RP-HPLC method utilizes a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. omicsonline.org For this compound, a gradient elution program is often employed to ensure the efficient separation of the main compound from potential impurities that may have different polarities. The mobile phase commonly consists of a mixture of an aqueous component (e.g., water with a pH modifier like formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent, typically acetonitrile (B52724). wjpr.netsphinxsai.com Detection is commonly performed using a UV detector, as the benzamide (B126) structure contains a chromophore that absorbs UV light. omicsonline.org
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, and robust. wjpr.net
Table 1: Hypothetical HPLC Method Validation Parameters
| Parameter | Specification | Typical Result |
|---|---|---|
| Linearity (R²) | Correlation coefficient should be > 0.99 | 0.9995 |
| Range (µg/mL) | The range over which the method is linear, accurate, and precise | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.78% - 102.07% wjpr.net |
| Precision (% RSD) | Repeatability and intermediate precision RSD < 2% | < 1.5% |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected | 0.40 µg/mL wjpr.net |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantitatively determined with suitable precision and accuracy | 1.23 µg/mL wjpr.net |
This table presents plausible validation data based on typical performance characteristics of a well-developed HPLC method.
Gas chromatography (GC) is best suited for the analysis of compounds that are volatile and thermally stable. ufl.edu While this compound itself is not amenable to direct GC analysis due to its high molecular weight and low volatility, the technique is highly effective for identifying and quantifying volatile byproducts from its synthesis.
Potential volatile impurities could include unreacted starting materials such as sec-butylamine (B1681703). researchgate.netscirp.org The analysis of these byproducts is crucial for monitoring reaction completion and ensuring the purity of the final compound. A typical GC method would involve injecting the sample into a heated port to vaporize the volatile components, which are then separated on a capillary column. ufl.edu Detection can be accomplished using a Flame Ionization Detector (FID) for general hydrocarbon detection or a Mass Spectrometer (MS) for definitive identification of the byproducts based on their mass-to-charge ratio and fragmentation patterns. jmchemsci.com Studies on related sec-butylamine compounds have demonstrated good separation and linear correlation using capillary GC columns. researchgate.net
Spectroscopic Quantification Methods in Research Matrices
Spectroscopic methods offer rapid and non-destructive techniques for the quantification of this compound in various research matrices.
UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. sphinxsai.com The benzamide moiety within this compound serves as a chromophore, making it suitable for UV-Vis analysis. nist.govnist.gov
The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. sphinxsai.com To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). ijper.org The λmax for this compound would be determined by scanning a dilute solution across the UV range (typically 200-400 nm). ijper.org The method is valued for its simplicity, cost-effectiveness, and speed, making it ideal for routine concentration checks in research labs. ekb.eg
Table 2: Example Calibration Data for UV-Vis Quantification
| Standard Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 5 | 0.152 |
| 10 | 0.305 |
| 20 | 0.611 |
| 40 | 1.224 |
| Linear Regression | y = 0.0305x + 0.001 |
| Correlation Coefficient (R²) | 0.9998 |
This table represents a hypothetical calibration curve demonstrating the linear relationship between concentration and absorbance, which is the basis for quantification.
Fluorescence spectroscopy is a highly sensitive analytical technique that can be employed for trace-level quantification. The method is applicable if a compound absorbs light at one wavelength (excitation) and then emits light at a longer wavelength (emission). While many benzamide derivatives exhibit fluorescent properties, the specific fluorescence of this compound would need to be empirically determined. researchgate.netscirp.org
Should the compound prove to be fluorescent, this method would offer significant advantages for its detection in research systems where concentrations are very low. The development of a fluorescence-based assay involves identifying the optimal excitation and emission wavelengths. The fluorescence intensity is typically proportional to the concentration over a certain range. researchgate.net The high sensitivity of this technique makes it suitable for analyzing samples from cell culture media or other biological research systems, with detection limits often reaching the nanogram per milliliter (ng/mL) level. researchgate.net
Mass Spectrometry-Based Detection in Complex Biological Samples for Research Tool Tracking (Excluding Pharmacokinetics)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides unparalleled sensitivity and selectivity for detecting and quantifying molecules within complex biological matrices. nih.gov This makes it an ideal platform for tracking this compound when used as a research tool in environments such as cell lysates or tissue homogenates, excluding in-vivo pharmacokinetic studies. nih.gov
The LC component separates the target compound from the vast number of endogenous molecules in the sample. nih.gov The sample then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). A triple quadrupole or similar mass analyzer is often operated in Multiple Reaction Monitoring (MRM) mode for quantification. In MRM, a specific precursor ion (the ionized parent molecule) is selected and fragmented, and a specific product ion is then monitored. This precursor-to-product ion transition is highly specific to the target molecule, minimizing interference from the sample matrix. nih.gov This method allows for the confident detection and quantification of the research compound, even at very low concentrations in complex biological samples. nih.govcore.ac.uk
LC-MS/MS for Metabolite Identification in In Vitro Systems
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for elucidating the metabolic fate of a compound. nih.gov In in vitro systems, such as human liver microsomes or hepatocytes, this compound is expected to undergo several biotransformations. nih.gov The primary metabolic pathways for compounds containing morpholine (B109124) and substituted amide moieties often include oxidation, N-dealkylation, and morpholine ring opening. nih.govnih.gov
An experimental approach would involve incubating the parent compound with a metabolically active system (e.g., liver S9 fraction) and cofactors like NADPH. nih.gov Samples are then analyzed by a high-resolution LC-MS/MS system to detect and identify potential metabolites. The identification process relies on comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the metabolites with the parent compound. nih.gov
Expected metabolic transformations for this compound include:
Hydroxylation: Addition of a hydroxyl group (+16 Da) is a common phase I metabolic reaction, potentially occurring on the sec-butyl group or the aromatic ring.
N-dealkylation: Cleavage of the sec-butyl group would result in the formation of 4-(4-morpholinyl)benzamide.
Morpholine Ring Opening: The morpholine ring can undergo oxidative cleavage, leading to the formation of a dicarboxylic acid or other polar metabolites. nih.gov
Table 1: Potential In Vitro Metabolites of this compound Identified by LC-MS/MS
| Putative Metabolite ID | Proposed Biotransformation | Mass Shift (Da) | Expected m/z [M+H]⁺ |
| M1 | Hydroxylation (sec-butyl) | +16 | 293.1860 |
| M2 | Hydroxylation (aromatic ring) | +16 | 293.1860 |
| M3 | N-dealkylation | -56 | 221.1023 |
| M4 | Morpholine ring oxidation | +14 | 291.1704 |
| M5 | Dihydroxylation | +32 | 309.1809 |
Quantitative LC-MS/MS in Research Biomaterial
For the quantitative analysis of this compound in research biomaterials such as plasma or tissue homogenates, a validated LC-MS/MS method is essential for its accuracy, sensitivity, and selectivity. bioanalysis-zone.comresearchgate.net The method typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: A common approach for sample preparation is protein precipitation followed by solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analyte. researchgate.net
Chromatographic and Mass Spectrometric Conditions: A reversed-phase C18 column is often suitable for the separation of benzamide derivatives. nih.gov The mobile phase would likely consist of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. nih.gov Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov
Table 2: Representative LC-MS/MS Method Parameters for Quantification
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Parent) | 277.2 → 121.1 (Example) |
| MRM Transition (IS) | Analyte-specific stable isotope-labeled standard |
A typical validation for such a method would demonstrate its performance characteristics.
Table 3: Illustrative Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | ± 15% |
| Matrix Effect | Minimal ion suppression or enhancement observed. nih.gov |
Chiral Resolution and Enantiomeric Purity Determination for Stereoisomers of this compound
The presence of a chiral center in the sec-butyl group of this compound means it exists as a pair of enantiomers. Since enantiomers can have different biological activities, a method to separate and quantify them is crucial. nih.gov High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for this purpose.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of chiral compounds, including those with amide functionalities. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.
The development of a chiral separation method would involve screening different CSPs and mobile phases (normal-phase, reversed-phase, or polar organic) to achieve baseline resolution of the two enantiomers. researchgate.net
Table 4: Representative Chiral HPLC Method Parameters
| Parameter | Condition |
| HPLC System | Chiral HPLC System |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-H) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 25 °C |
Table 5: Illustrative Chiral Separation Results
| Enantiomer | Retention Time (min) |
| Enantiomer 1 (S-isomer) | 8.5 |
| Enantiomer 2 (R-isomer) | 10.2 |
| Resolution (Rs) | > 1.5 |
Stability Studies under Research and Storage Conditions (Excluding Pharmaceutical Stability and Dosage Forms)
Understanding the chemical stability of this compound is essential for ensuring the integrity of research samples and the reliability of experimental data. Stability studies are typically conducted under forced degradation conditions to identify potential degradation products and pathways. lubrizolcdmo.com These studies involve exposing the compound to various stress conditions such as acid, base, oxidation, heat, and light. dtu.dknih.gov
A stability-indicating HPLC method, capable of separating the parent compound from its degradation products, is developed for these studies. nih.gov The degradation products can be further characterized using LC-MS. science.gov
Forced Degradation Conditions:
Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C).
Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C).
Oxidative Degradation: 3% H₂O₂ at room temperature.
Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80 °C).
Photolytic Degradation: Exposing the compound in solution to UV light.
Table 6: Representative Forced Degradation Study Results for a Benzamide Derivative
| Stress Condition | Exposure Time | % Degradation of Parent Compound | Major Degradation Products Observed |
| 0.1 M HCl (60 °C) | 24 h | ~15% | Amide bond hydrolysis product |
| 0.1 M NaOH (60 °C) | 8 h | ~25% | Amide bond hydrolysis product |
| 3% H₂O₂ (RT) | 48 h | ~5% | N-oxide derivative |
| Heat (80 °C, solid) | 72 h | < 2% | No significant degradation |
| UV Light (254 nm) | 24 h | < 2% | No significant degradation |
These studies help to define appropriate storage and handling conditions for the compound in a research setting to minimize degradation. dtu.dkresearchgate.net
No Publicly Available Research Found for this compound
Following a comprehensive search of publicly available scientific literature, no specific research data or detailed studies were found for the chemical compound This compound . Consequently, it is not possible to generate a scientifically accurate and informative article based on the provided outline.
The instructions to focus solely on this specific compound and to adhere strictly to the detailed theoretical and research-based subsections cannot be fulfilled due to the absence of published research on its use as a chemical probe, its integration into chemical biology assays, scaffold derivatization efforts, or computational design studies.
General searches for the broader class of benzamides and morpholinylbenzamides did yield numerous results. These compounds are known to be biologically active and are utilized in various research and development contexts. However, extrapolating this general information to the specific compound would be scientifically unfounded and would violate the core requirement of focusing exclusively on this compound.
Therefore, the following sections of the proposed article remain unwritten due to the lack of available data:
Theoretical Frameworks and Potential Research Applications of N Sec Butyl 4 4 Morpholinyl Benzamide As a Chemical Probe
Comparison with Other Benzamide-Based Research Tools and Scaffolds
It is possible that research on this compound exists in proprietary databases, internal corporate research, or has not yet been published. However, based on publicly accessible information, a detailed scientific article on N-(sec-butyl)-4-(4-morpholinyl)benzamide cannot be produced at this time.
Future Research Directions and Unresolved Questions for N Sec Butyl 4 4 Morpholinyl Benzamide
Exploration of Undiscovered Molecular Interactions and Pathways
A primary avenue of future research will be the elucidation of the molecular targets and biological pathways modulated by N-(sec-butyl)-4-(4-morpholinyl)benzamide. Given its novelty, its interaction profile within a biological system is currently unknown. Modern computational approaches offer a powerful first step in navigating this uncharted territory.
In silico target prediction represents a cost-effective and rapid method for generating initial hypotheses. mdpi.comnih.govcreative-biolabs.com Techniques such as ligand-based and structure-based virtual screening can be employed. Ligand-based methods would involve comparing the structure of this compound to databases of compounds with known biological activities to identify potential targets. nih.govnih.gov Structure-based approaches, conversely, would involve docking the compound into the binding sites of a vast array of known protein structures to predict binding affinities. creative-biolabs.combohrium.com
The development of a mathematical framework to simulate the effects of key parameters on molecular interactions could further refine these predictions. drugtargetreview.comnews-medical.net Such models can account for variables like binding site strength and linkage rigidity, offering a more nuanced understanding of potential binding events. drugtargetreview.com
Below is a hypothetical data table illustrating the type of output that could be expected from an initial in silico screening.
Table 1: Hypothetical In Silico Target Prediction for this compound
| Predicted Target Class | Specific Target Example | Prediction Score | Confidence Level | Method |
|---|---|---|---|---|
| G-Protein Coupled Receptors | Dopamine D2 Receptor | 0.85 | High | Ligand-Based Similarity |
| Ion Channels | Kv1.3 Potassium Channel | 0.79 | Medium | Structure-Based Docking |
| Enzymes | Cyclooxygenase-2 (COX-2) | 0.72 | Medium | Pharmacophore Matching |
| Kinases | p38 Mitogen-Activated Protein Kinase | 0.65 | Low | Machine Learning Model |
Following in silico predictions, experimental validation would be crucial. Techniques like Drug Affinity Responsive Target Stability (DARTS) and Stability of Proteins from Rates of Oxidation (SPROX) could be used to identify protein targets in cell lysates. nih.gov Further characterization would involve cell-based assays to determine the functional consequences of these interactions.
Development of Advanced Synthetic Strategies for Complex Analogues
To explore the structure-activity relationship (SAR) of this compound, the development of advanced synthetic strategies to create a library of analogues is essential. nih.gov A key area of focus would be late-stage functionalization (LSF), which allows for the modification of a complex molecule at a late point in the synthetic sequence. nih.govresearchgate.netnih.gov This approach is highly efficient for generating diverse analogues from a common intermediate. nih.gov
Challenges in scaling up the synthesis of complex benzamides from laboratory to manufacturing levels will also need to be addressed. chemtek.co.indrugdiscoverytrends.com Processes that are efficient on a small scale may not be directly translatable, necessitating the development of robust and repeatable synthetic routes that avoid hazardous reagents and reaction conditions. chemtek.co.in
The table below outlines potential synthetic modifications for generating analogues of this compound.
Table 2: Proposed Synthetic Modifications for Analogue Library Generation
| Molecular Scaffold | Modification Site | Proposed Reaction Type | Potential Reagents | Desired Outcome |
|---|---|---|---|---|
| Benzamide (B126) Core | Phenyl Ring | C-H Activation/Halogenation | Pd(OAc)₂, N-Bromosuccinimide | Explore electronic effects on binding |
| Morpholine (B109124) Moiety | Ring Substitution | Nucleophilic Addition | Grignard Reagents | Modulate solubility and metabolic stability |
| sec-Butyl Group | Stereocenter | Asymmetric Synthesis | Chiral Catalysts | Investigate stereoisomer-specific activity |
| Amide Linker | N-Alkylation | Buchwald-Hartwig Amination | Alkyl Halides | Alter conformational flexibility |
Integration into Systems Biology Approaches for Mechanistic Understanding
To gain a comprehensive understanding of the biological effects of this compound, its integration into systems biology approaches will be invaluable. rsc.orgnih.gov Systems biology moves beyond a single target focus to analyze the broader impact of a compound on complex biological networks. rsc.org
A hypothetical workflow for a systems biology investigation is presented below.
Table 3: Hypothetical Systems Biology Workflow for this compound
| Step | Technique | Data Generated | Potential Insights |
|---|---|---|---|
| 1. Initial Perturbation | Cell culture treatment | Transcriptomic (RNA-seq), Proteomic (Mass Spec) data | Identification of differentially expressed genes and proteins |
| 2. Network Construction | Pathway and interaction database analysis | Protein-protein interaction networks, signaling pathways | Mapping the compound's impact on cellular networks |
| 3. Model Refinement | Computational modeling | Predictive models of cellular response | Hypothesis generation for mechanism of action |
| 4. Experimental Validation | CRISPR-based genetic screens | Data on gene-drug interactions | Confirmation of key molecular targets and pathways |
Addressing Stereochemical Challenges in Benzamide Synthesis and Function
The sec-butyl group in this compound introduces a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. It is well-established in pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities. wisdomlib.orglibretexts.orgtaylorandfrancis.com Therefore, a critical area of future research will be the stereoselective synthesis of each enantiomer and the characterization of their individual properties. wisdomlib.orgethz.ch
The development of synthetic methods that preferentially produce one stereoisomer over the other is known as stereoselective synthesis. wisdomlib.org This can be achieved through the use of chiral catalysts or auxiliaries. ethz.ch Once the individual enantiomers are isolated, their biological activities can be assessed separately to determine if one is more potent or has a different pharmacological profile.
The following table outlines a potential research plan for investigating the stereochemistry of this compound.
Table 4: Research Plan for Stereochemical Investigation
| Research Phase | Objective | Methodology | Expected Outcome |
|---|---|---|---|
| Synthesis | Prepare enantiomerically pure samples | Asymmetric synthesis using a chiral catalyst | Isolation of (R)- and (S)-N-(sec-butyl)-4-(4-morpholinyl)benzamide |
| Analysis | Confirm enantiomeric purity | Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess for each sample |
| Biological Evaluation | Assess differential activity | In vitro binding and functional assays | Identification of the more active enantiomer (eutomer) |
| Structural Biology | Determine 3D structure of binding | X-ray crystallography of enantiomer-target complexes | Understanding the structural basis of stereospecific interactions |
Long-Term Stability and Degradation Pathways in Research Environments
Understanding the long-term stability and potential degradation pathways of this compound is crucial for its reliable use in research settings. The morpholine moiety, while often used to improve pharmacokinetic properties, can be metabolically labile. enamine.netresearchgate.netsci-hub.se The degradation of morpholine-containing compounds can occur through oxidation of the morpholine ring, potentially leading to ring-opening. sci-hub.seethz.chnih.govnih.gov
Forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) will be necessary to identify potential degradation products and establish the compound's stability profile. This information is vital for determining appropriate storage conditions and for interpreting experimental results accurately.
A prospective stability testing protocol is outlined below.
Table 5: Prospective Stability Testing Protocol
| Condition | Stressor | Time Points | Analytical Method | Potential Degradation Products |
|---|---|---|---|---|
| Acidic | 0.1 M HCl | 24h, 48h, 72h | HPLC-MS | Amide hydrolysis products |
| Basic | 0.1 M NaOH | 24h, 48h, 72h | HPLC-MS | Amide hydrolysis products |
| Oxidative | 3% H₂O₂ | 24h, 48h, 72h | HPLC-MS | N-oxide, morpholine ring oxidation products |
| Photolytic | UV light (254 nm) | 24h, 48h, 72h | HPLC-MS | Photodegradation products |
| Thermal | 60°C | 1 week, 2 weeks, 4 weeks | HPLC-MS | Thermally induced degradation products |
Opportunities for Collaborative Multidisciplinary Research Initiatives
The comprehensive investigation of a novel compound like this compound will necessitate a multidisciplinary collaborative approach. businesschemistry.orgcsmres.co.uknih.govtechnologynetworks.com Bringing together experts from various fields can accelerate progress and lead to more impactful discoveries. businesschemistry.org
For example, collaborations between synthetic chemists, computational biologists, pharmacologists, and structural biologists will be essential. Case studies of successful drug discovery programs often highlight the importance of such integrated teams. nih.govastrazeneca.com Open innovation platforms and partnerships with academic institutions or contract research organizations can provide access to specialized expertise and resources. astrazeneca.com
The table below illustrates potential collaborative efforts.
Table 6: Potential Multidisciplinary Collaborations
| Collaborating Discipline | Contribution | Shared Goal |
|---|---|---|
| Medicinal Chemistry | Synthesis of analogues, SAR studies | Optimization of lead compounds |
| Computational Chemistry | In silico screening, molecular modeling | Target identification and binding mode prediction |
| Pharmacology | In vitro and in vivo testing | Characterization of biological activity |
| Structural Biology | X-ray crystallography, NMR spectroscopy | Elucidation of 3D structure of drug-target complexes |
| Systems Biology | Omics data analysis, network modeling | Comprehensive mechanistic understanding |
Q & A
Basic: What coupling reagents and conditions are optimal for synthesizing N-(sec-butyl)-4-(4-morpholinyl)benzamide?
Methodological Answer:
The synthesis of benzamide derivatives typically employs carbodiimide-based coupling agents. For example, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide was synthesized using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane at 0–5°C, followed by room-temperature stirring for 24 hours . For This compound, similar conditions may apply, but the choice of solvent (e.g., DMF or THF) and temperature should be optimized based on the solubility of the sec-butyl amine and morpholine-substituted benzoic acid. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.
Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Characterization should include:
- 1H-NMR and 13C-NMR to confirm proton environments and carbon frameworks (e.g., morpholinyl ring protons at δ 3.6–3.8 ppm, sec-butyl methyl groups at δ 0.8–1.2 ppm) .
- Elemental analysis to verify C, H, N composition (deviation <0.4% acceptable).
- HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% preferred).
- Mass spectrometry (ESI-MS) for molecular ion confirmation .
Advanced: What strategies mitigate low yields in benzamide coupling reactions involving bulky amines like sec-butyl?
Methodological Answer:
Low yields often arise from steric hindrance. Strategies include:
- Pre-activation of the carboxylic acid: Use N-hydroxysuccinimide (NHS) esters to improve coupling efficiency.
- Microwave-assisted synthesis: Reduced reaction time (e.g., 30 min at 80°C) enhances kinetics .
- Alternative coupling agents: HATU or PyBOP may outperform DCC/HOBt for sterically hindered substrates .
- Solvent optimization: Polar aprotic solvents like DMF enhance solubility of bulky intermediates.
Advanced: How can structure-activity relationships (SAR) be systematically explored for morpholinyl-substituted benzamides in kinase inhibition?
Methodological Answer:
SAR studies require:
Scaffold diversification: Synthesize analogs with varying substituents (e.g., N-(tert-butyl), N-aryl) on the benzamide core .
Enzyme assays: Test inhibition against target kinases (e.g., PI3Kα, mTOR) using in vitro kinase activity assays (IC50 determination via ADP-Glo™) .
Computational docking: Use software like AutoDock Vina to model interactions between the morpholinyl group and kinase ATP-binding pockets .
Pharmacophore mapping: Identify critical hydrogen-bond acceptors (e.g., morpholine oxygen) using MOE or Schrödinger .
Basic: What spectroscopic techniques are suitable for studying the stability of this compound under varying pH and temperature?
Methodological Answer:
- UV-Vis spectroscopy: Monitor absorbance changes (e.g., λmax ~280 nm for benzamides) under accelerated degradation conditions (e.g., 40°C, pH 1–13) .
- Fluorescence spectroscopy: Track emission intensity (λex/λem = 340/380 nm) to detect aggregation or decomposition .
- HPLC stability-indicating methods: Quantify degradation products after stress testing (e.g., 72 hours at 60°C) .
Advanced: What mechanistic insights can be gained from copper-mediated C-H functionalization of benzamide derivatives?
Methodological Answer:
Copper(II)-mediated reactions exhibit divergent mechanisms:
- Organometallic pathway: Under basic conditions, directed C-H methoxylation occurs via a Cu(II)-amidate intermediate, as shown in N-(8-quinolinyl)benzamide studies .
- Single-electron transfer (SET): Under acidic conditions, nondirected chlorination proceeds via radical intermediates. For This compound, control experiments (e.g., radical traps like TEMPO) and DFT calculations can elucidate the dominant pathway .
Basic: How to optimize fluorescence-based assays for benzamide derivatives in cellular imaging?
Methodological Answer:
Key parameters include:
- Solvent selection: Use PBS (pH 7.4) or DMSO (<1% v/v) to avoid quenching.
- pH optimization: Fluorescence intensity peaks at pH 5–7 for benzamides (e.g., N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide) .
- Temperature control: Maintain 25°C to prevent thermal denaturation .
- Binding constant (Kb) determination: Use Stern-Volmer plots with titrated quenchers (e.g., acrylamide) .
Advanced: What epigenetic effects are observed with benzamide-based HDAC inhibitors like MS-275?
Methodological Answer:
MS-275, a benzamide HDAC inhibitor, shows:
- Brain-region selectivity: Frontal cortex Ac-H3 levels increase at 15 μmol/kg, while striatum requires 120 μmol/kg, indicating tissue-specific bioavailability .
- Chromatin remodeling: Chromatin immunoprecipitation (ChIP) reveals enhanced Ac-H3 binding to RELN and GAD67 promoters, suggesting therapeutic potential in schizophrenia .
- Comparative studies: MS-275 is 30–100x more potent than valproate in histone acetylation, validated via Western blot and qPCR .
Basic: What chromatographic methods are effective for separating this compound from byproducts?
Methodological Answer:
- Preparative HPLC: Use a C18 column with isocratic elution (acetonitrile:water 70:30, 1 mL/min). Monitor at 254 nm .
- Flash chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves baseline separation.
- TLC validation: Rf ~0.5 (ethyl acetate/hexane 1:1), visualized under UV 254 nm .
Advanced: How do trifluoromethyl and morpholinyl groups influence the pharmacokinetics of benzamide derivatives?
Methodological Answer:
- Trifluoromethyl groups: Enhance metabolic stability by resisting CYP450 oxidation (logP increases by ~0.5) .
- Morpholinyl groups: Improve solubility via hydrogen bonding (PSA ~40 Ų) and blood-brain barrier penetration .
- In silico ADMET: Predict bioavailability (e.g., SwissADME) and plasma protein binding (e.g., pkCSM) to optimize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
